4'-Heptyl-4-biphenylcarbonitrile

Catalog No.
S563815
CAS No.
41122-71-8
M.F
C20H23N
M. Wt
277.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Heptyl-4-biphenylcarbonitrile

CAS Number

41122-71-8

Product Name

4'-Heptyl-4-biphenylcarbonitrile

IUPAC Name

4-(4-heptylphenyl)benzonitrile

Molecular Formula

C20H23N

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C20H23N/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)20-14-10-18(16-21)11-15-20/h8-15H,2-7H2,1H3

InChI Key

ZGOWXOZNUNZPAV-UHFFFAOYSA-N

SMILES

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N

Synonyms

4-heptyl-4'-cyanobiphenyl, K21 cpd

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N

The exact mass of the compound [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4'-Heptyl-4-biphenylcarbonitrile, commonly known as 7CB, is a member of the n-alkyl-4,4'-cyanobiphenyl (nCB) homologous series, a foundational class of thermotropic liquid crystals. These materials are characterized by their chemical stability, a rigid cyanobiphenyl core, and a flexible alkyl chain, which collectively enable the formation of a nematic liquid crystal phase at or near room temperature. The strong dipole moment from the terminal nitrile group results in a significant positive dielectric anisotropy, a critical property for electro-optical applications like liquid-crystal displays (LCDs). [REFS-1, REFS-2] The specific length of the alkyl chain (n=7 for 7CB) is a primary determinant of its distinct thermal and electromagnetic properties relative to other members of the nCB series.

While other n-alkyl-4,4'-cyanobiphenyls (nCBs) like 5CB or 8CB are structurally similar, they are not functionally interchangeable with 7CB in most applications. A change in the alkyl chain length by just one or two methylene units causes critical shifts in the material's physical properties. Most importantly, the nematic-to-isotropic transition temperature (clearing point) and the crystal-to-nematic melting point are altered, defining a specific and non-negotiable operational temperature window for any device. [1] Furthermore, properties such as dielectric anisotropy and viscosity vary systematically with chain length, directly impacting key device performance metrics like threshold voltage, switching speed, and contrast. [2] Therefore, selecting a specific nCB homologue is a deliberate design choice based on quantitative performance targets, not an arbitrary selection from a range of similar chemicals.

Defined Nematic Phase Window: Balancing Room Temperature Operation and Isotropic Transition

4'-Heptyl-4-biphenylcarbonitrile (7CB) exhibits a crystal-to-nematic transition at approximately 28.5-30°C and a nematic-to-isotropic (clearing point) transition at 42.0-42.8°C. [REFS-1, REFS-2] This provides a nematic range of approximately 12-14°C. In comparison, 5CB has a lower operating window (22.5°C to 35.0°C), while 8CB has a higher clearing point (40.5°C) but also introduces a smectic A phase below 32.5°C, which complicates its use in standard nematic devices. [REFS-1, REFS-3] 7CB's thermal profile offers a stable nematic phase comfortably above standard room temperature, avoiding crystallization issues that can affect 5CB, without the added complexity of the smectic phase present in 8CB.

Evidence DimensionNematic-to-Isotropic Transition Temperature (Clearing Point)
Target Compound Data42.0–42.8 °C
Comparator Or Baseline5CB: 35.0 °C; 6CB: 29.0 °C; 8CB: 40.5 °C
Quantified Difference7CB clearing point is ~7-8°C higher than 5CB and ~13°C higher than 6CB.
ConditionsAtmospheric pressure, measured by differential scanning calorimetry (DSC) or optical microscopy.

This specific temperature range makes 7CB suitable for applications requiring stable nematic behavior slightly above ambient temperatures, where shorter-chain analogs may turn isotropic or longer-chain analogs may enter an undesirable smectic phase.

Optimized Dielectric Anisotropy for Electro-Optical Switching

The dielectric anisotropy (Δε = ε∥ - ε⊥) is a key parameter for electro-optical device performance. For the nCB series, this value decreases as the alkyl chain length increases. At a reduced temperature (T_NI - T = 5°C), 7CB exhibits a dielectric anisotropy (Δε) of approximately +11.0. [1] This is lower than that of 5CB (Δε ≈ +12.5) but higher than that of 8CB (Δε ≈ +9.9). [1] This intermediate value provides a balance between a sufficiently high anisotropy for low-voltage switching and other properties like viscosity and elastic constants that are also chain-length dependent.

Evidence DimensionDielectric Anisotropy (Δε) at T_NI - T = 5°C
Target Compound Data~ +11.0
Comparator Or Baseline5CB: ~ +12.5; 6CB: ~ +11.8; 8CB: ~ +9.9
Quantified Difference7CB anisotropy is ~12% lower than 5CB and ~11% higher than 8CB.
ConditionsMeasurements taken at a frequency of 1 kHz, at a constant reduced temperature 5°C below the nematic-isotropic transition.

Procuring 7CB is a deliberate choice for a specific, intermediate dielectric anisotropy, which is critical for tuning the threshold voltage and electro-optical response of a liquid crystal mixture or device.

Viscosity and Response Time: A Balance Between Shorter and Longer Chain Homologues

Rotational viscosity is a critical factor influencing the switching time of a nematic liquid crystal. While a comprehensive dataset directly comparing multiple nCB homologues under identical conditions is sparse, it is a well-established principle that viscosity generally increases with alkyl chain length. 7CB possesses a higher viscosity than 5CB but lower than 8CB. For instance, rheological studies show that 7CB exhibits flow-aligning behavior only at temperatures very close to its clearing point (above 33.2°C), whereas 5CB flow-aligns throughout its entire nematic range, indicating lower viscosity. [1] Conversely, the pre-transitional effects near the smectic-A phase in 8CB lead to a significant increase in viscosity compared to 7CB. [2]

Evidence DimensionRotational Viscosity (Qualitative Ranking)
Target Compound DataIntermediate
Comparator Or Baseline5CB: Lower; 8CB: Higher
Quantified DifferenceNot directly quantified in a single study, but inferred from flow-alignment behavior and proximity to smectic phases.
ConditionsShear flow within the nematic temperature range.

The choice of 7CB provides a compromise between the faster response times of lower-viscosity, shorter-chain nCBs and the broader nematic range or different phase behaviors of higher-viscosity, longer-chain nCBs.

Formulation of Nematic Mixtures for Displays Operating Above Ambient Temperature

The specific nematic range of 7CB, particularly its clearing point of ~42°C, makes it a critical component for formulating eutectic liquid crystal mixtures intended for devices that operate at temperatures slightly elevated above a standard 20-25°C environment. It elevates the clearing point of mixtures containing lower-temperature nematics like 5CB. [1]

Host Material for Guest-Host Systems and Nanoparticle Dispersions

As a well-characterized nematic host, 7CB serves as a reliable medium for studying the properties of dissolved guest molecules (e.g., dichroic dyes) or dispersed nanoparticles. Its intermediate viscosity and predictable dielectric properties provide a stable and well-understood anisotropic environment for orienting guest materials. [2]

Additive for Enhancing Perovskite Solar Cell (PSC) Performance and Stability

The molecular structure of 7CB can interact with perovskite precursors like PbI2, helping to control crystal growth and orientation. This application leverages the compound's specific molecular shape and polarity. Studies have shown that its inclusion can improve power conversion efficiency and significantly enhance the long-term stability of PSCs compared to devices without the additive. [3]

XLogP3

6.8

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.73%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.45%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.73%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

41122-71-8

Wikipedia

4'-Heptyl-4-biphenylcarbonitrile

General Manufacturing Information

[1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl-: ACTIVE

Dates

Last modified: 08-15-2023

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